N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with pyrrolidine to form 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethanol.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide: shares structural similarities with other compounds such as:
Uniqueness
- The presence of the 2-methylphenoxy group in This compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C21H25ClN2O2 |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-16-8-2-5-11-20(16)26-15-21(25)23-14-19(24-12-6-7-13-24)17-9-3-4-10-18(17)22/h2-5,8-11,19H,6-7,12-15H2,1H3,(H,23,25) |
InChI Key |
MAOIBXXALUGVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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